molecular formula C15H21FN2O2 B8686417 Ethyl 4-[2-(4-fluorophenyl)ethyl]piperazine-1-carboxylate CAS No. 70931-36-1

Ethyl 4-[2-(4-fluorophenyl)ethyl]piperazine-1-carboxylate

Cat. No. B8686417
CAS RN: 70931-36-1
M. Wt: 280.34 g/mol
InChI Key: GMPKAZMLKJDHJB-UHFFFAOYSA-N
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Patent
US04243805

Procedure details

A mixture of 80 g 1-(ethoxycarbonyl)piperazine and 41 g of 2-(4-fluorophenyl)ethyl bromide is kept at room temperature overnight and then heated to 100° C. for 1 hour. After cooling, it is diluted with 50 ml water and extracted with benzene. The extract is washed with water and then shaken with 5% hydrochloric acid. The separated solid hydrochloride is filtered off, washed with a small quantity of water, decomposed by treatment with aqueous ammonia and the base isolated again by extraction with benzene. Processing of the extract affords 51 g (91%) of the crude 1-(ethoxycarbonyl)-4-(2-[4-fluorophenyl]ethyl)piperazine, b.p. 198° C./3 Torr.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5])[CH3:2].[F:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH2:20]Br)=[CH:15][CH:14]=1>O>[CH2:1]([O:3][C:4]([N:6]1[CH2:7][CH2:8][N:9]([CH2:20][CH2:19][C:16]2[CH:17]=[CH:18][C:13]([F:12])=[CH:14][CH:15]=2)[CH2:10][CH2:11]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C)OC(=O)N1CCNCC1
Name
Quantity
41 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CCBr
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
shaken with 5% hydrochloric acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The extract is washed with water
FILTRATION
Type
FILTRATION
Details
The separated solid hydrochloride is filtered off
WASH
Type
WASH
Details
washed with a small quantity of water
CUSTOM
Type
CUSTOM
Details
the base isolated again by extraction with benzene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)N1CCN(CC1)CCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.